
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine: is a complex peptide compound with a unique structure It is composed of multiple glycine residues, an ornithine residue, and a serine residue, along with a diaminomethylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine involves multiple steps, typically starting with the protection of amino groups to prevent unwanted reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The key steps include:
Protection of Amino Groups: Using protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl).
Coupling Reactions: Sequential addition of amino acids using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Deprotection: Removal of protecting groups using reagents like piperidine (for Fmoc) or TFA (trifluoroacetic acid) for Boc.
Purification: Using techniques such as HPLC (high-performance liquid chromatography) to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to streamline the process. The use of high-throughput purification methods, such as preparative HPLC, would be essential to obtain the compound in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The diaminomethylidene group can be reduced to form a primary amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Using alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of hydroxylated peptides.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated peptides.
Wissenschaftliche Forschungsanwendungen
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the development of biomaterials and as a component in biochemical assays.
Wirkmechanismus
The mechanism of action of Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds with active sites, while the peptide backbone can interact with the protein surface, influencing its activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycyl-N~5~-(diaminomethylene)-L-ornithylglycyl-N~5~-(diaminomethylene)-L-ornithine
- Glycylglycyl-N~5~-(diaminomethylene)-L-ornithylglycyl-L-aspartic acid
- Glycylglycyl-N~5~-(diaminomethylene)-N-phenyl-L-ornithinamide
Uniqueness
Glycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-serylglycylglycylglycine is unique due to its specific sequence and the presence of multiple glycine residues, which confer flexibility and the ability to adopt various conformations. The inclusion of the diaminomethylidene group adds to its reactivity and potential for forming specific interactions with molecular targets.
Eigenschaften
CAS-Nummer |
847803-99-0 |
|---|---|
Molekularformel |
C27H46N14O13 |
Molekulargewicht |
774.7 g/mol |
IUPAC-Name |
2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C27H46N14O13/c28-4-16(43)32-10-22(49)40-14(2-1-3-31-27(29)30)25(53)38-8-20(47)34-5-17(44)33-6-18(45)36-11-23(50)41-15(13-42)26(54)39-9-21(48)35-7-19(46)37-12-24(51)52/h14-15,42H,1-13,28H2,(H,32,43)(H,33,44)(H,34,47)(H,35,48)(H,36,45)(H,37,46)(H,38,53)(H,39,54)(H,40,49)(H,41,50)(H,51,52)(H4,29,30,31)/t14-,15-/m0/s1 |
InChI-Schlüssel |
LPWYCFBNDIDMOG-GJZGRUSLSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N |
Kanonische SMILES |
C(CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


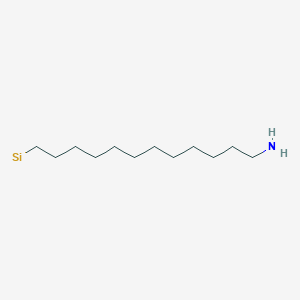
![4-[2-(8-Oxoquinolin-4(8H)-ylidene)hydrazinyl]phenyl 2-methylprop-2-enoate](/img/structure/B14200719.png)


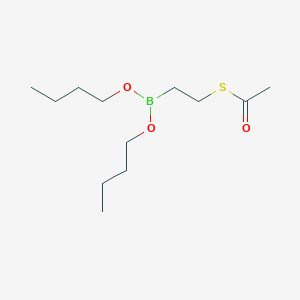
![Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]-](/img/structure/B14200763.png)
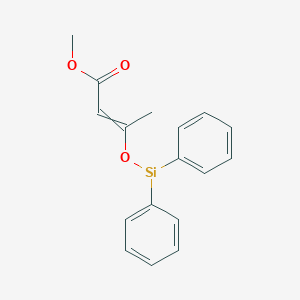


![N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B14200786.png)
![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)
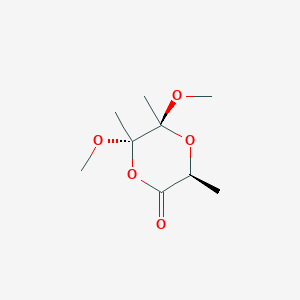
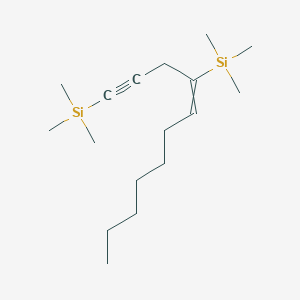
![6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14200812.png)
